![molecular formula C21H25N5O3 B2386534 3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione CAS No. 2034201-61-9](/img/structure/B2386534.png)
3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
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Overview
Description
The compound “3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline ring, which is a type of nitrogen-containing heterocycle, attached to a piperidine ring, which is a type of amine. The molecule also contains a pyrazole ring, which is another type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Pyrazole rings can be formed through the reaction of hydrazines with 1,3-diketones . Quinazoline rings can be synthesized through the condensation of anthranilic acid derivatives with amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline and pyrazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds . The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on the functional groups present in the molecule. For example, the amine group in the piperidine ring could potentially undergo reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
- Superior Thermally Robust Energetic Materials : While not directly studied for this compound, related pyrazoles have been investigated as energetic materials. Researchers have synthesized nitrogen-rich compounds with potential applications in explosives and propellants. The structural features of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid may contribute to its energetic properties .
- Antileishmanial and Antimalarial Activities : Pyrazole-bearing compounds exhibit diverse pharmacological effects. Although specific studies on this compound are scarce, its structural motif suggests potential antiparasitic activity. Researchers have synthesized hydrazine-coupled pyrazoles with promising antileishmanial and antimalarial properties .
Energetic Materials
Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-16(14(2)24-23-13)7-8-19(27)25-11-9-15(10-12-25)26-20(28)17-5-3-4-6-18(17)22-21(26)29/h3-6,15H,7-12H2,1-2H3,(H,22,29)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQNVMPJQGKQNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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